molecular formula C8H9N3O3 B595790 N-(4-Methyl-3-nitropyridin-2-yl)acetamide CAS No. 150991-79-0

N-(4-Methyl-3-nitropyridin-2-yl)acetamide

Cat. No.: B595790
CAS No.: 150991-79-0
M. Wt: 195.178
InChI Key: GUFBUIQPFAKZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methyl-3-nitropyridin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridine ring substituted with a nitro group at the 3-position, a methyl group at the 4-position, and an acetamide moiety at the 2-position. This compound belongs to a class of nitro-substituted acetamides, which are of interest in medicinal chemistry and materials science due to their electronic and steric properties. The nitro group is a strong electron-withdrawing substituent, influencing reactivity and intermolecular interactions, while the methyl group contributes steric effects and modulates solubility. Such compounds are often intermediates in synthesizing pharmaceuticals or agrochemicals, though specific applications of this compound require further exploration .

Properties

IUPAC Name

N-(4-methyl-3-nitropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-5-3-4-9-8(10-6(2)12)7(5)11(13)14/h3-4H,1-2H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFBUIQPFAKZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682411
Record name N-(4-Methyl-3-nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150991-79-0
Record name N-(4-Methyl-3-nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-(4-Methyl-3-nitropyridin-2-yl)acetamide typically involves the reaction of 4-methyl-3-nitropyridine with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-(4-Methyl-3-nitropyridin-2-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the nitro and acetamide groups .

Comparison with Similar Compounds

Substituent Effects on Crystal Packing and Geometry

N-(3-Nitrophenyl)acetamide () shares a nitro group but lacks the pyridine ring. The nitro group in meta-substituted phenyl acetamides induces torsional angles in the nitro-aryl bond, affecting crystal packing via hydrogen bonding (e.g., C–H⋯O interactions). Methyl substituents, as seen in N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (), enhance steric hindrance, leading to asymmetric unit variations in crystals. The pyridine-based compound likely exhibits distinct packing behavior compared to phenyl analogs due to its heteroaromatic core .

Substituent Position and Electronic Effects

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () incorporates a nitro group at the 2-position and a sulfonyl group, which increases molecular weight (MW: ~328 g/mol) and introduces strong electron-withdrawing effects.

Data Table: Key Properties of N-(4-Methyl-3-nitropyridin-2-yl)acetamide and Analogs

Compound Name Heterocycle Substituents Molecular Weight (g/mol) Notable Properties Reference
This compound Pyridine 3-NO₂, 4-CH₃, 2-Acetamide ~209* High polarity, potential H-bond donor -
N-(3-Nitrophenyl)acetamide Phenyl 3-NO₂, 1-Acetamide ~180 Meta-nitro torsion affects packing
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Phenyl 2-NO₂, 4-Cl, N-SO₂CH₃ ~328 Sulfonyl group enhances reactivity
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide Pyridazinone 6-Oxo, 4-Br, 4-OCH₃ ~470 FPR2 agonist, chemotaxis inducer

*Estimated based on formula C₈H₉N₃O₃.

Biological Activity

N-(4-Methyl-3-nitropyridin-2-yl)acetamide, also known as 3-methyl-4-nitro-N-acetylbenzeneamine, is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

This compound is characterized by its nitro-substituted pyridine ring and an acetamide functional group. The presence of the nitro group contributes to its biological activity, particularly in antimicrobial properties.

Antimicrobial Activity

Recent research has highlighted the compound's effectiveness as an antibacterial agent . It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies.

In Vitro Studies

  • Antibacterial Efficacy : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like linezolid .
  • Mechanism of Action : The mode of action appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis. Molecular docking studies suggest that this compound binds effectively to the ribosomal peptidyl transferase center, inhibiting bacterial growth through competitive inhibition .
  • Biofilm Formation : The compound has shown potential in preventing biofilm formation, which is critical in treating chronic infections where biofilms protect bacteria from antibiotics. Studies indicate that it can significantly reduce biofilm biomass in various bacterial species, suggesting its utility in clinical settings where biofilm-related infections are prevalent .

Summary of Biological Activity Findings

Activity TypeObserved EffectReference
AntibacterialEffective against S. aureus and E. coli
Biofilm InhibitionSignificant reduction in biofilm formation
Binding MechanismBinds to ribosomal sites, inhibiting protein synthesis

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Bacterial Resistance : A study focused on its long-term effectiveness against drug-resistant strains of S. pneumoniae. Results indicated that the compound maintained its efficacy over extended periods compared to traditional antibiotics, highlighting its potential role in combating antibiotic resistance .
  • Environmental Applications : Another research area involves its application in wastewater treatment, where it acts as an inhibitor of bacterial growth, aiding in the management of microbial populations in treatment facilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.